N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (referred to as Compound K-16 in ) is a synthetic acetamide derivative featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) group linked via an acetamide bridge to a 3-oxo-1,2,3,4-tetrahydroquinoxaline moiety. Its synthesis involves a two-step procedure: (1) activation of 2-((3-methylbenzyl)thio)acetic acid with oxalyl chloride to form an acyl chloride intermediate, followed by (2) coupling with benzo[d][1,3]dioxol-5-amine in the presence of triethylamine . Characterization by $ ^1 \text{H} $ NMR, $ ^{13} \text{C} $ NMR, HRMS, and melting point (55.2–55.5°C) confirms its structure .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c21-16(18-10-5-6-14-15(7-10)24-9-23-14)8-13-17(22)20-12-4-2-1-3-11(12)19-13/h1-7,13,19H,8-9H2,(H,18,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKHBBWYNPHTRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3C(=O)NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401154131 | |
| Record name | N-1,3-Benzodioxol-5-yl-1,2,3,4-tetrahydro-3-oxo-2-quinoxalineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401154131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473703-97-8 | |
| Record name | N-1,3-Benzodioxol-5-yl-1,2,3,4-tetrahydro-3-oxo-2-quinoxalineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473703-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-1,3-Benzodioxol-5-yl-1,2,3,4-tetrahydro-3-oxo-2-quinoxalineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401154131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, efficacy in various biological contexts, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: CHNO
- Molecular Weight: 342.36 g/mol
- CAS Number: Not explicitly provided in the search results.
The compound features a benzo[d][1,3]dioxole moiety linked to a tetrahydroquinoxaline derivative via an acetamide functional group.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit a broad spectrum of antimicrobial activities. For instance:
- Antibacterial Effects: The compound demonstrates significant antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 250 to 1000 µg/mL .
Anticancer Activity
The potential anticancer properties of this compound have been explored in various studies. For example:
- Cytotoxicity Assays: The compound has shown cytotoxic effects against several cancer cell lines. A study reported that it induced apoptosis in human cancer cells through the activation of caspase pathways .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: It may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
Case Study 1: Antibacterial Efficacy
In a study involving various synthesized derivatives of dioxole compounds, this compound was tested against multiple bacterial strains. The results indicated substantial antibacterial activity against both Gram-positive and Gram-negative bacteria with effective MIC values .
Case Study 2: Anticancer Properties
Another study focused on the compound's anticancer effects revealed that it significantly inhibited the proliferation of breast cancer cells. The mechanism was attributed to the induction of cell cycle arrest at the G0/G1 phase and subsequent apoptosis .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of benzo[d][1,3]dioxol-5-yl acetamides, which vary in substituents, heterocyclic cores, and bioactivity. Below is a comparative analysis of structurally related compounds:
Key Observations
Heterocyclic Core Diversity: The tetrahydroquinoxalin-3-one core in K-16 is unique compared to triazole (), isoquinolinone (), or thiazolidinone () moieties in analogs. These cores influence electronic properties and binding interactions. Fluorinated derivatives (e.g., ) exhibit enhanced metabolic stability due to C-F bonds, whereas thioether linkages () may alter redox activity .
Synthetic Strategies :
- K-16 employs classical amide coupling, while analogs utilize Pd catalysis (), EDC/DMAP-mediated coupling (), or hydrogenation (). The choice of method impacts yield and scalability .
Bioactivity: Only K-16 has documented bioactivity (plant root modulation), likely due to its tetrahydroquinoxaline core mimicking auxin-like structures . Other analogs lack explicit activity data, though thiazolidinones () and triazoles () are known for antimicrobial and anti-inflammatory roles in unrelated studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
